molecular formula C15H18BrNS B12559840 2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole CAS No. 192638-50-9

2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole

Cat. No.: B12559840
CAS No.: 192638-50-9
M. Wt: 324.3 g/mol
InChI Key: XXQHERPNVDTEQP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a phenylpentyl chain attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the thiazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Attachment of the Phenylpentyl Chain: The phenylpentyl chain can be introduced through a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with 5-phenylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenylpentyl chain or the thiazole ring itself.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include reduced thiazole derivatives and modified phenylpentyl chains.

Scientific Research Applications

2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of thiazole derivatives with biological targets, including enzymes and receptors.

    Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole depends on its specific application:

    Biological Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.

    Molecular Pathways: The compound may affect cellular pathways by altering the expression or activity of key proteins involved in processes such as cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-(5-phenylpentyl)-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-(4-phenylbutyl)-1,3-thiazole: Similar structure but with a shorter phenylalkyl chain.

    2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(Bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole is unique due to the combination of its bromomethyl group and phenylpentyl chain attached to the thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

192638-50-9

Molecular Formula

C15H18BrNS

Molecular Weight

324.3 g/mol

IUPAC Name

2-(bromomethyl)-4-(5-phenylpentyl)-1,3-thiazole

InChI

InChI=1S/C15H18BrNS/c16-11-15-17-14(12-18-15)10-6-2-5-9-13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-11H2

InChI Key

XXQHERPNVDTEQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCC2=CSC(=N2)CBr

Origin of Product

United States

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